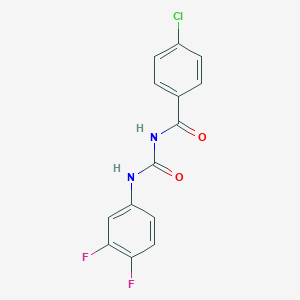![molecular formula C21H18Cl2N4O2 B284262 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)
2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as OC459, and it is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile involves its selective antagonism of the orexin-1 receptor. The orexin-1 receptor is a G-protein coupled receptor that is primarily expressed in the hypothalamus. Activation of the orexin-1 receptor has been shown to promote wakefulness and arousal, and orexin-1 receptor antagonists have been shown to have sedative and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective antagonism of the orexin-1 receptor. This compound has been shown to have sedative and anxiolytic effects in animal models, and it has also been shown to reduce cocaine-seeking behavior in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile in lab experiments include its selectivity for the orexin-1 receptor and its potential therapeutic applications in a variety of neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile. One potential direction is the development of more selective and potent orexin-1 receptor antagonists with improved pharmacokinetic properties. Another potential direction is the investigation of the therapeutic potential of orexin-1 receptor antagonists in a variety of neurological and psychiatric disorders, including insomnia, anxiety, depression, and addiction. Additionally, further research is needed to elucidate the precise mechanisms underlying the sedative and anxiolytic effects of orexin-1 receptor antagonists.
Métodos De Síntesis
The synthesis of 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile involves several steps. The first step is the reaction of 2-chlorobenzyl chloride with sodium hydroxide to form 2-chlorobenzyl alcohol. This is followed by the reaction of 2-chlorobenzyl alcohol with 2-chlorophenol to form 2-[(2-chlorophenoxy)methyl]phenol. The next step involves the reaction of 2-[(2-chlorophenoxy)methyl]phenol with 3-chloro-4-fluoroaniline to form 5-[4-(3-chlorophenyl)-1-piperazinyl]-2-[(2-chlorophenoxy)methyl]phenol. Finally, the compound is cyclized to form this compound.
Aplicaciones Científicas De Investigación
2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the orexin-1 receptor, which has been implicated in a variety of neurological and psychiatric disorders. Orexin-1 receptor antagonists have been shown to have potential therapeutic applications in the treatment of insomnia, anxiety, depression, and addiction.
Propiedades
Fórmula molecular |
C21H18Cl2N4O2 |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
2-[(2-chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H18Cl2N4O2/c22-15-4-3-5-16(12-15)26-8-10-27(11-9-26)21-18(13-24)25-20(29-21)14-28-19-7-2-1-6-17(19)23/h1-7,12H,8-11,14H2 |
Clave InChI |
MDWUFKLFEAVOEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(N=C(O3)COC4=CC=CC=C4Cl)C#N |
SMILES canónico |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(N=C(O3)COC4=CC=CC=C4Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)

![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)






![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
